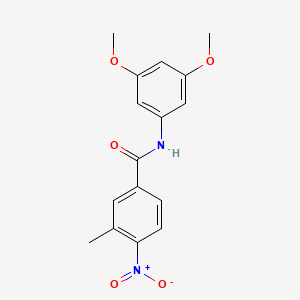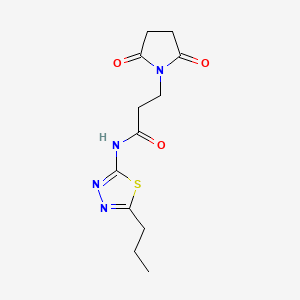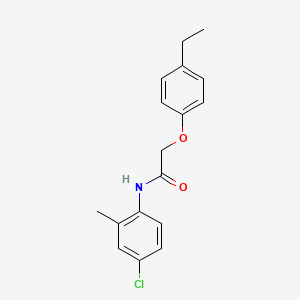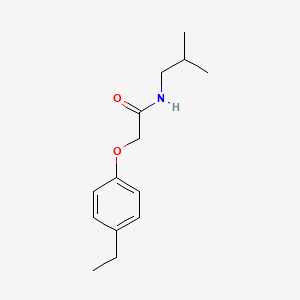
N-(3,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “N-(3,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide” is not available, similar compounds have been synthesized through various methods. For instance, “N-(3,5-dimethoxyphenyl)acridin-9-amine” was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .
Aplicaciones Científicas De Investigación
Electrophysiological Effects
- Application : N-(3,4-dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl) ethyl] propyl]-4-nitrobenzamide hydrochloride, a novel antiarrhythmic agent, was studied for its effects in guinea pig cardiac preparations. It was observed to prolong action potential duration (APD) and inhibit both the delayed rectifier potassium current and the L-type calcium current, with limited effect on the inward rectifier potassium current (Bril et al., 1995).
Crystal Engineering
- Application : In the field of crystal engineering, interactions in complexes involving similar compounds were studied. For instance, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions are observed in specific complexes. These interactions offer insights into crystal design using hydrogen and halogen bonding (Saha, Nangia, & Jaskólski, 2005).
Anticonvulsant Activity
- Application : Several 4-nitro-N-phenylbenzamides, chemically related, have been synthesized and evaluated for their anticonvulsant properties. Specific derivatives demonstrated effectiveness in the maximal electroshock-induced seizure test, highlighting their potential as anticonvulsant agents (Bailleux et al., 1995).
Antimycobacterial Activity
- Application : Novel nitrobenzamide derivatives, which are structurally related, have been designed and synthesized, revealing significant in vitro antitubercular activity. This research opens new directions for developing antitubercular agents (Wang et al., 2019).
Hypoxic Cell Cytotoxicity
- Application : In the context of antitumor agents, regioisomers of a hypoxia-selective cytotoxin related to the compound under study were synthesized and evaluated. They exhibited varying levels of cytotoxicity under hypoxic conditions, contributing to the understanding of selective antitumor activities (Palmer et al., 1996).
Antibacterial Activity
- Application : Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and characterized. These complexes showed greaterantibacterial efficacy compared to their ligands, indicating their potential in antibacterial applications (Saeed, Rashid, Ali, & Hussain, 2010).
Cardiovascular Properties
- Application : Cardiovascular activities of a related anti-ulcer drug were investigated, which showed an increase in blood flow in certain arterial regions and an enhancement in cardiac contractility, highlighting its potential cardiovascular implications (Hirohashi et al., 1993).
Enzyme Inhibitory Properties
- Application : Research on N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides revealed insights into the interrelationship between their anticonvulsant activity and enzyme inhibitory properties, contributing to the understanding of central nervous system depressants (Pandey et al., 1981).
Antitumor Agents
- Application : Isotopically efficient syntheses of labeled compounds related to antitumor agents were explored, facilitating the development of novel diagnostic and therapeutic approaches in cancer treatment (Shinkwin & Threadgill, 1996).
Antiulcer Activities
- Application : Derivatives of a compound structurally related to N-(3,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide were synthesized and evaluated for their antiulcer activities, demonstrating their potential as therapeutic agents for ulcer prevention (Hosokami et al., 1992).
Spectroscopic and Structural Characterization
- Application : Spectroscopic and structural characterization of p-nitrobenzamide compounds were conducted, providing valuable insights into their molecular properties and potential applications in various fields (Arslan, Kazak, & Aydın, 2015).
Neuroprotective Agent
- Application : An imine derivative of oxyresveratrol, structurally similar to this compound, demonstrated cytoprotective effects against hydrogen peroxide-induced oxidative stress in PC12 cells, indicating its potential as a neuroprotective agent (Hur et al., 2013)
Direcciones Futuras
While specific future directions for “N-(3,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide” are not available, research into similar compounds continues. For instance, a new glycosylation method was developed using 3,5-dimethoxyphenyl glycoside as the donor, which could have implications for the synthesis of other complex organic compounds .
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-6-11(4-5-15(10)18(20)21)16(19)17-12-7-13(22-2)9-14(8-12)23-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFIZNGDUKVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)
![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460855.png)

![2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3460867.png)




![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B3460894.png)
![2-cyclohexyl-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3460898.png)

![3-[(3-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3460904.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbenzamide](/img/structure/B3460911.png)
![2-phenylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3460915.png)